[D-Gln3,Ncy(SO2,isopropyl)7]acyline
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Overview
Description
[D-Gln3,Ncy(SO2,isopropyl)7]acyline is a synthetic peptide analog known for its potent antagonistic activity against the gonadotropin-releasing hormone receptor (GnRHR).
Preparation Methods
The synthesis of [D-Gln3,Ncy(SO2,isopropyl)7]acyline involves multiple steps, including the incorporation of specific amino acids and the introduction of sulfonamide groups. The synthetic route typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc to ensure selective reactions .
Industrial production methods for this compound would likely involve scaling up the SPPS process, optimizing reaction conditions to maximize yield and purity, and employing advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
[D-Gln3,Ncy(SO2,isopropyl)7]acyline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone groups, altering the compound’s properties.
Reduction: This can reduce disulfide bonds or other oxidized groups, potentially affecting the compound’s stability.
Substitution: Common reagents like halogens or alkyl groups can be introduced to modify the peptide’s side chains.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s activity or stability .
Scientific Research Applications
[D-Gln3,Ncy(SO2,isopropyl)7]acyline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of GnRHR in various biological processes, including reproductive hormone regulation.
Industry: It can be used in the development of diagnostic tools and assays for hormone receptor activity.
Mechanism of Action
[D-Gln3,Ncy(SO2,isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the receptor’s activity. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The molecular targets involved include the GnRHR and associated signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
[D-Gln3,Ncy(SO2,isopropyl)7]acyline is unique due to its specific modifications, such as the incorporation of sulfonamide groups and the use of D-amino acids. Similar compounds include other GnRHR antagonists like cetrorelix and degarelix, which also inhibit GnRHR but differ in their chemical structure and specific modifications . These differences can affect their potency, stability, and therapeutic applications.
Properties
Molecular Formula |
C76H100ClN15O17S |
---|---|
Molecular Weight |
1563.2 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfonylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O17S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(110(108,109)43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1 |
InChI Key |
FVPKWKBSMZRQEW-RKSVTEAUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Canonical SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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